molecular formula C20H24N2O5S2 B6137222 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Cat. No.: B6137222
M. Wt: 436.5 g/mol
InChI Key: LAZYUSMLIZUMKZ-UHFFFAOYSA-N
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Description

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as butyl, ethyl, amino, methyl, oxo, and thiophene groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Fusing the Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction involving suitable aldehydes or ketones.

    Introduction of Substituents: The various substituents (butyl, ethyl, amino, methyl, oxo, and thiophene) are introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(THIOPHEN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE include other thiazolopyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities, stability, or reactivity. Examples of similar compounds include:

  • 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(PHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
  • 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(FURAN-2-YL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

6-O-butyl 8-O-ethyl 5-amino-2-methyl-3-oxo-7-thiophen-2-yl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-4-6-9-27-19(24)14-13(12-8-7-10-28-12)15(20(25)26-5-2)18-22(16(14)21)17(23)11(3)29-18/h7-8,10-11,13H,4-6,9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZYUSMLIZUMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC=CS3)C(=O)OCC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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